7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one
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Overview
Description
7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a benzyloxy group at the 7th position and a chlorine atom at the 8th position on the phenothiazine core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: Nitration of phenothiazine followed by reduction to introduce amino groups.
Chlorination: Introduction of the chlorine atom at the 8th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted phenothiazines depending on the electrophile used.
Scientific Research Applications
7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one is not fully understood but is believed to involve interaction with various molecular targets:
Molecular Targets: Potential targets include dopamine receptors, which are common targets for phenothiazine derivatives.
Pathways Involved: The compound may modulate neurotransmitter pathways, leading to its potential antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: A potent antipsychotic agent.
Uniqueness
7-(Benzyloxy)-8-chloro-3H-phenothiazin-3-one is unique due to the presence of both benzyloxy and chlorine substituents, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
823802-20-6 |
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Molecular Formula |
C19H12ClNO2S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
8-chloro-7-phenylmethoxyphenothiazin-3-one |
InChI |
InChI=1S/C19H12ClNO2S/c20-14-9-16-19(24-18-8-13(22)6-7-15(18)21-16)10-17(14)23-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
PXKZRLCKWLGAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)SC4=CC(=O)C=CC4=N3)Cl |
Origin of Product |
United States |
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